![molecular formula C8H9ClN4O3 B1390012 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride CAS No. 1184993-14-3](/img/structure/B1390012.png)
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
Overview
Description
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is a heterocyclic compound that features a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride typically involves the formation of the triazolo-pyridazine core followed by functionalization One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include the preparation of starting materials, reaction optimization, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazolo-pyridazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its role as a biochemical agent in drug discovery and development. Its structural characteristics allow it to interact with various biological targets.
- Kinase Inhibition : It has shown potential as an inhibitor of specific kinases, which are crucial in regulating cellular functions. For instance, derivatives of triazolo-pyridazine compounds have been noted for their ability to inhibit MET kinase, a target in cancer therapy .
Proteomics Research
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is utilized in proteomics studies to understand protein interactions and functions. Its biochemical properties make it suitable for use in assays that investigate protein modifications and signaling pathways .
Neuropharmacology
Research indicates that compounds with similar structures exhibit neuroprotective effects. They may influence neurotransmitter systems or provide neuroprotection against oxidative stress, making them candidates for treating neurodegenerative diseases .
Anti-inflammatory Activity
Studies have suggested that triazolo derivatives possess anti-inflammatory properties. This application is particularly relevant in developing treatments for inflammatory diseases where modulation of immune responses is required .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Uniqueness
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is unique due to its specific functional groups and the presence of the acetic acid moiety. This structural feature allows for unique interactions with molecular targets, distinguishing it from other similar compounds. Its versatility in undergoing various chemical reactions also adds to its uniqueness.
Biological Activity
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.
- IUPAC Name : this compound
- Molecular Formula : C₈H₈N₄O₃·HCl
- Molecular Weight : 232.63 g/mol
The biological activity of this compound has been linked to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer progression and angiogenesis.
Anticancer Properties
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines such as lung (A549), breast (MCF-7), and prostate (PC-3) cancers. The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutic agents like Doxorubicin .
Inhibition of Kinases
The compound has been shown to inhibit specific kinases associated with tumor growth:
- MET Kinase Inhibition : It acts as a selective inhibitor of MET kinase, which is crucial for tumor growth and metastasis. This inhibition was confirmed through various biochemical assays demonstrating a significant reduction in kinase activity in the presence of the compound .
Case Study 1: Antichlamydial Activity
A study evaluated the antichlamydial activity of derivatives based on the triazole scaffold. The results indicated that certain modifications enhanced the activity against Chlamydia species, suggesting that similar derivatives could be developed from this compound for targeted treatments .
Case Study 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Another significant study focused on the compound's ability to inhibit VEGFR signaling pathways. The results suggested that it could serve as a lead compound for developing new anti-angiogenic drugs due to its ability to reduce endothelial cell proliferation in vitro .
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Detailed toxicological studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.ClH/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14;/h2-3H,4H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISJAYPHBPURBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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